4-(4'-Fluorobenzyl)piperidine

描述

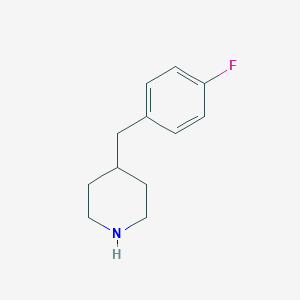

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[(4-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAKCHGEEBPDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395219 | |

| Record name | 4-(4'-Fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92822-02-1 | |

| Record name | 4-(4'-Fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluoro-benzyl)-piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Primary Synthetic Routes and Reaction Mechanisms

The most common and direct approach to synthesizing 4-(4'-Fluorobenzyl)piperidine involves the nucleophilic substitution reaction between piperidine (B6355638) and a suitable 4-fluorobenzyl electrophile.

The primary and most widely utilized method for the synthesis of this compound is the nucleophilic alkylation of piperidine with 4-fluorobenzyl chloride. This reaction proceeds via a classic SN2 mechanism, where the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl chloride and displacing the chloride leaving group. This one-step synthesis is efficient and straightforward, making it a preferred route for both laboratory and potential industrial-scale production.

An alternative, though less direct, approach involves the heterogeneous catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine. researchgate.net This method first requires the synthesis of the pyridine (B92270) precursor, which is then reduced to the corresponding piperidine. This route can be advantageous in specific synthetic contexts and has been explored for its industrial feasibility. researchgate.net

The efficiency and yield of the nucleophilic alkylation of piperidine are highly dependent on several key reaction parameters. Careful optimization of these factors is crucial for maximizing product formation and minimizing side reactions.

Key Parameters for Nucleophilic Alkylation:

| Parameter | Typical Conditions and Considerations |

| Solvent | Anhydrous aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are commonly used to prevent hydrolysis of the starting materials. |

| Base | A base, such as triethylamine (B128534) or sodium carbonate, is essential to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards the product. |

| Temperature | The reaction is typically conducted at temperatures ranging from 0°C to room temperature to control the exothermic nature of the reaction and prevent side product formation. |

| Reactant Ratio | The stoichiometry of piperidine to 4-fluorobenzyl chloride is carefully controlled to avoid over-alkylation, which can lead to the formation of N,N-di(4-fluorobenzyl)piperidine as an impurity. |

Optimization Strategies:

Advanced Synthetic Approaches

Beyond the primary synthetic routes, more sophisticated methods have been developed to access this compound and its derivatives, offering greater control over stereochemistry and enabling the creation of diverse molecular libraries.

Palladium catalysis has emerged as a powerful tool for the synthesis and derivatization of piperidine-containing compounds. mdpi.com While direct palladium-catalyzed synthesis of the parent this compound is less common, these methods are invaluable for creating complex analogs. For instance, palladium-catalyzed hydrogenation of fluorinated pyridines provides a route to fluorinated piperidines, with the choice of catalyst (rhodium vs. palladium) influencing substrate scope and reaction conditions. mdpi.com Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, can be employed to introduce the 4-(4'-fluorobenzyl) moiety or to further functionalize the piperidine or benzyl (B1604629) ring of the core structure. rsc.orgrsc.orgrsc.org These methods allow for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Multi-component reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecules from three or more starting materials in a single step. tcichemicals.com The Ugi four-component reaction, for example, can be utilized to synthesize highly substituted piperidine derivatives. evitachem.com This approach typically involves the reaction of an N-substituted 4-piperidone, an isocyanide, a primary amine, and a carboxylic acid to generate a library of structurally diverse compounds. evitachem.com While not a direct synthesis of this compound itself, MCRs provide a powerful platform for creating derivatives by incorporating the this compound scaffold or by using a precursor that can be readily converted to it. nih.govresearchgate.net

Derivatization and Functionalization Strategies

The this compound scaffold is a versatile template for further chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. clinmedkaz.org

Common Derivatization Reactions:

| Reaction Type | Reagents and Conditions | Resulting Functional Groups |

| Acylation | Acyl chlorides or carboxylic acids with coupling agents (e.g., HBTU) in the presence of a base. nih.gov | Amides |

| Alkylation | Alkyl halides in the presence of a base. evitachem.com | N-alkylated piperidines |

| Oxidation | Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. | N-oxides |

| Reduction | Reducing agents like lithium aluminum hydride or sodium borohydride. | Further reduced amine derivatives |

| Nucleophilic Aromatic Substitution | Strong nucleophiles can potentially substitute the fluorine atom on the benzyl ring, though this is generally a challenging transformation. | Varied, depending on the nucleophile |

These derivatization strategies are instrumental in exploring the structure-activity relationships of this compound-based compounds, particularly in the context of drug discovery. For example, the synthesis of various amides and other derivatives has been crucial in the development of potent tyrosinase inhibitors. nih.gov

Oxidation Reactions (e.g., N-Oxides Formation)

The tertiary amine of the piperidine ring is susceptible to oxidation, typically yielding the corresponding N-oxide derivative. This transformation is a common step in drug metabolism studies and for modifying the physicochemical properties of the parent molecule. The formation of N-oxides occurs via the reaction of the piperidine nitrogen with suitable oxidizing agents.

Commonly employed reagents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the donation of an oxygen atom from the peroxide or peroxy acid to the lone pair of electrons on the piperidine nitrogen. For instance, in the synthesis of related compounds, N-oxide formation has been reported with high yields using reagents like Dess-Martin periodinane, which can also facilitate other oxidative transformations.

Table 1: Oxidation Reaction of this compound

| Reactant | Oxidizing Agent | Product | Reference |

| This compound | Hydrogen Peroxide (H₂O₂) | This compound N-oxide | |

| This compound | m-Chloroperoxybenzoic Acid (m-CPBA) | This compound N-oxide |

Reduction Reactions (e.g., Amine Derivatives Formation)

While the piperidine ring of this compound is already a saturated heterocycle, reduction reactions are highly relevant for its synthesis and the creation of its derivatives from related precursors. The synthesis of the title compound itself often involves the reduction of a pyridine precursor. The heterogeneous catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine over a palladium or rhodium on carbon catalyst is an efficient method to produce this compound. researchgate.net

Furthermore, derivatives of this compound can be synthesized through the reduction of corresponding carbonyl compounds. For example, 4-(4-Fluorobenzoyl)piperidine (B1333394), a related ketone, can be subjected to reductive amination. This two-step process first involves the reaction with an amine to form an intermediate enamine or iminium ion, which is then reduced in situ using agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield more complex amine derivatives. nih.gov

Table 2: Synthesis of Amine Derivatives via Reduction

| Starting Material | Reagents | Product Type | Reference |

| 4-(4-Fluorobenzyl)pyridine | H₂, Pd/C or Rh/C | This compound | researchgate.net |

| 4-(4-Fluorobenzoyl)piperidine | Amine, Sodium Triacetoxyborohydride | 1,4-Disubstituted piperidine derivatives | nih.gov |

Nucleophilic and Electrophilic Substitution Reactions on Aromatic and Heterocyclic Rings

The structure of this compound offers two primary sites for substitution reactions: the nucleophilic piperidine nitrogen and the fluorophenyl aromatic ring.

Reactions at the Piperidine Nitrogen: The secondary amine of the piperidine ring is nucleophilic and readily undergoes substitution reactions with various electrophiles. This is a cornerstone of its use as a building block in medicinal chemistry. Common transformations include N-alkylation and N-acylation.

N-Alkylation: The nitrogen can be alkylated using alkyl halides. For example, reacting 4-(4-fluorobenzoyl)piperidine with 3-bromopropanol in the presence of a base like potassium carbonate results in the N-substituted product, 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine. prepchem.com

N-Acylation: The piperidine nitrogen can be acylated by reacting with acyl chlorides or by coupling with carboxylic acids using activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.gov This reaction is fundamental in preparing a vast range of amide derivatives. nih.gov

Reactions on the Aromatic Ring: The fluorophenyl group can participate in electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing group, albeit a deactivating one, for incoming electrophiles. While less common, nucleophilic aromatic substitution (SNAr) to replace the fluorine atom is also a potential transformation, though it typically requires harsh conditions or additional activation of the aromatic ring.

Table 3: Substitution Reactions and Products

| Reaction Type | Reagents | Position of Reaction | Product Example | Reference |

| N-Alkylation | 3-Bromopropanol, K₂CO₃ | Piperidine Nitrogen | 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine | prepchem.com |

| N-Acylation | Acyl Chloride, Base | Piperidine Nitrogen | N-Acyl piperidine derivatives | nih.gov |

| Electrophilic Aromatic Substitution | Nitric acid/Sulfuric acid | Aromatic Ring (ortho/para to F) | Nitro-substituted aromatic derivatives |

Isotopic Labeling and Deuteration in Research Synthesis

Isotopically labeled analogs of pharmaceutical compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis by mass spectrometry. researchgate.netmdpi.com Deuterium (B1214612) (²H or D) is a commonly used isotope for this purpose.

Preparation of Deuterated Analogs (d4, d2, d6)

Specific isotopomers of this compound have been synthesized for research purposes. A notable method for preparing the d4 analog, 4-(4-fluoro-[2,3,5,6-²H₄]benzyl)piperidine, involves a multi-step synthetic sequence. researchgate.net The process starts with a Grignard reaction between 4-fluoro-[2,3,5,6-²H₄]bromobenzene and pyridine-4-aldehyde. This is followed by consecutive deoxygenation and saturation of the heterocyclic ring using a palladium on carbon (Pd/C) catalyst to yield the final d4-labeled compound. researchgate.net

The synthesis of d2 and d6 analogs can be achieved through catalytic hydrogen-deuterium exchange methodologies, which introduce deuterium at specific positions. researchgate.net For example, a d6 isotopomer could be synthesized by combining the d4-labeled aromatic ring with deuteration at the benzylic position (d2).

Table 4: Synthesis of Deuterated Analogs

| Deuterated Analog | Synthetic Strategy | Key Precursors | Reference |

| d4 (aromatic ring) | Grignard reaction followed by reduction/saturation | 4-fluoro-[2,3,5,6-²H₄]bromobenzene, Pyridine-4-aldehyde | researchgate.net |

| d2 (benzylic) | Catalytic Hydrogen-Deuterium Exchange | This compound, Deuterium Source (e.g., D₂O) | researchgate.net |

| d6 (aromatic + benzylic) | Combination of d4 synthesis and H-D exchange | 4-fluoro-[2,3,5,6-²H₄]bromobenzene, Deuterium Source | researchgate.net |

Catalytic Hydrogen-Deuterium Exchange Methodologies

Catalytic hydrogen-deuterium exchange (HDX) is a powerful and cost-effective method for introducing deuterium into organic molecules. mdpi.com This process involves the substitution of a hydrogen atom with a deuterium atom in the presence of a catalyst and a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). mdpi.com

For this compound, efficient methods for H/D exchange at the benzylic hydrogens have been developed. researchgate.net One improved method utilizes a Pd/C catalyst in the presence of H₂, D₂O, deuterated alcohols, and deuterium chloride (DCl). researchgate.net Research has shown that Pd/C can effectively catalyze the chemoselective exchange of hydrogens on a benzylic carbon with deuterium from D₂O, facilitated by a catalytic amount of hydrogen gas at room temperature. researchgate.net The choice of solvent can significantly impact the efficiency of the exchange; aprotic solvents like dioxane and ethyl acetate (B1210297) have been shown to be effective. researchgate.net More recently, continuous-flow processes using heterogeneous catalysts like ruthenium on carbon (Ru/C) have been developed for the efficient deuteration of a wide range of aza-compounds, including piperidines. nih.gov

Table 5: Catalytic Hydrogen-Deuterium Exchange (HDX) Conditions

| Catalyst | Deuterium Source | Key Conditions | Position of Deuteration | Reference |

| Palladium on Carbon (Pd/C) | D₂O, H₂ (catalytic) | Room temperature | Benzylic C-H | researchgate.net |

| Palladium on Carbon (Pd/C) | D₂ gas | Aprotic solvents (dioxane, ethyl acetate) | Benzylic C-H | researchgate.net |

| Ruthenium on Carbon (Ru/C) | D₂O | Continuous-flow reactor | α-position to nitrogen | nih.gov |

Pharmacological Activities and Biological Target Elucidation

Neuropharmacological Research Applications

The versatility of the 4-(4'-Fluorobenzyl)piperidine scaffold has made it a cornerstone in the synthesis of agents targeting the central nervous system. Piperidine (B6355638) and its derivatives are integral components in numerous pharmaceuticals, including antipsychotics and analgesics.

The core structure of this compound has been instrumental in the design of ligands that interact with key neurotransmitter systems, including the dopaminergic and serotonergic pathways. The fluorine atom on the benzyl (B1604629) group can modulate the compound's electronic properties, potentially influencing its interaction with biological targets. cymitquimica.com

The unsubstituted parent compound, 4-benzylpiperidine (B145979), acts as a monoamine releasing agent with a pronounced selectivity for dopamine (B1211576) and norepinephrine (B1679862) over serotonin (B10506). wikipedia.org Derivatives of this scaffold have been investigated for their affinity to dopamine receptor subtypes. While specific binding data for this compound is not extensively detailed, research on closely related analogs provides insight into the structure-activity relationship. For instance, certain arylpiperidine derivatives have been shown to possess affinity for the D2 receptor. researchgate.net The blockade of D2 receptors in the nigrostriatal pathway is a primary mechanism for many antipsychotic medications. nih.gov

Studies on more complex molecules incorporating the 4-benzylpiperidine structure have shown varied affinities for dopamine receptors. For example, SYA16263, a compound with a different N-substituent, displayed moderate binding affinity at D2 (Ki = 124 nM) and D3 (Ki = 86 nM) receptors, but a high affinity for the D4 subtype (Ki = 3.5 nM). nih.gov This highlights the potential for developing subtype-selective dopamine receptor ligands based on this scaffold.

| Compound | Dopamine Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| SYA16263 (analog) | D2 | 124 nM |

| SYA16263 (analog) | D3 | 86 nM |

| SYA16263 (analog) | D4 | 3.5 nM |

The 4-benzylpiperidine scaffold is also relevant in the development of ligands for serotonin receptors. The 5-HT2A receptor, in particular, is a key target for treating psychiatric disorders. mdpi.com Research into M100907, a selective 5-HT2A antagonist that contains a piperidine ring and a 4-fluorophenyl group, demonstrates the importance of these structural elements for high-affinity binding. nih.gov While not this compound itself, M100907 and its derivatives show nanomolar affinity for the 5-HT2A receptor. nih.gov

Similarly, a compound featuring a 4-(4-fluorophenyl)-1-piperidinyl moiety, Lu 29-253, showed a binding affinity (IC50) of 270 nM for the 5-HT2A receptor. researchgate.net The structural features of this compound are thus considered favorable for interaction with serotonin receptors, although further modifications are typically required to achieve high potency and selectivity.

| Compound | Serotonin Receptor Subtype | Binding Affinity (IC50) |

|---|---|---|

| Lu 29-253 (analog) | 5-HT2A | 270 nM |

The this compound structure is a key component in the development of potent and selective antagonists for the N-methyl-D-aspartate (NMDA) receptor, particularly those containing the GluN2B (formerly NR2B) subunit. Over-activation of NMDA receptors can lead to excessive calcium influx and subsequent neuronal damage, a phenomenon known as excitotoxicity, which is implicated in various neurological disorders. nih.govresearchgate.netfrontiersin.org

Derivatives of this compound have been synthesized and evaluated as selective antagonists for the NR1/NR2B subtype of the NMDA receptor. google.com For example, the compound CI-1041, which is 6-{2-[4-(4-fluoro-benzyl)-piperidin-1-yl]-ethanesulfinyl}-3H-benzooxazol-2-one, was identified as a potent reference compound in studies of NR2B-specific NMDA antagonists. google.com The high affinity and selectivity of these compounds for the NR2B subunit are attributed to their interaction with an allosteric modulatory site, often referred to as the ifenprodil (B1662929) binding site. google.com

A radiolabeled NR2B-selective NMDA receptor antagonist, N-[4-(4-fluorobenzyl) piperidin-1-yl]-N′-(2-[11C]oxo-1, 3- dihydrobenzimidazol-5-yl)oxamide, was developed for in vivo imaging using positron emission tomography (PET). iaea.org This compound demonstrated a high affinity for NR2B receptors with an IC50 value of 5 nM. iaea.org Such tools are crucial for studying the distribution and function of NR2B-containing NMDA receptors in the brain. The development of antagonists that selectively target the NR2B subtype is a promising strategy for achieving neuroprotection while minimizing the side effects associated with non-selective NMDA receptor blockade. google.comunimore.it This approach aims to prevent the pathological over-activation of NMDA receptors that contributes to excitotoxic neuronal damage. frontiersin.orgmdpi.com

The unique pharmacological profile of compounds derived from the this compound scaffold has positioned them as candidates for investigating and potentially treating a range of CNS disorders.

The potent and selective antagonism of the NR2B subunit of the NMDA receptor has significant therapeutic implications. google.comacs.org Antagonists of the NR1/NR2B receptor are considered useful as analgesics and may have applications in treating conditions like Parkinson's disease, stroke, and head injury with fewer side effects than non-selective NMDA antagonists. google.com

Furthermore, the development of CNS-penetrant inhibitors for enzymes like histone deacetylase 6 (HDAC6), based on benzylpiperazine (a related structure), has shown promise in models of neurodegenerative diseases and depression. nih.gov In Alzheimer's disease research, hybrids of N-benzylpiperidine have been evaluated as multi-target agents aimed at inhibiting key enzymes like acetylcholinesterase and beta-secretase-1, and preventing the aggregation of amyloid-β peptides. acs.orgacs.orgnih.gov These studies underscore the broad potential of the benzylpiperidine framework in addressing the complex pathologies of various CNS disorders.

Effects on Central Nervous System Disorders

Antipsychotic Potential Research

While direct studies on the antipsychotic potential of this compound are not extensively documented in publicly available research, the broader class of piperidine derivatives has been a significant area of interest in the development of atypical antipsychotic agents. The therapeutic effects of these agents are often attributed to their interactions with dopamine and serotonin receptors. For instance, novel piperidine derivatives have been synthesized and shown to exhibit high affinities for dopamine D₁, D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₂ₐ receptors nih.gov. The balance of activity at these receptors is a key characteristic of atypical antipsychotics, which aim to alleviate psychotic symptoms with a reduced risk of extrapyramidal side effects.

Research into related compounds has highlighted the importance of the piperidine moiety in achieving desired pharmacological profiles. For example, certain piperidine analogues have been investigated for their potential to modulate dopaminergic activity through indirect mechanisms, a strategy employed to develop antipsychotics with a lower propensity for causing motor side effects nih.gov. The exploration of N-benzyl piperidine derivatives has also been a fruitful area of research, with studies focusing on their potential dual inhibitory effects on various enzymes and receptors implicated in neuropsychiatric disorders ovid.com.

Anti-Parkinsonian and Anti-Dyskinetic Activities

The investigation of this compound and its derivatives has extended to the realm of movement disorders, particularly Parkinson's disease and the dyskinesias induced by long-term levodopa (B1675098) therapy. Although direct evidence for the anti-Parkinsonian or anti-dyskinetic activity of this compound itself is limited, its structural framework has been utilized in the synthesis of compounds with such potential.

Derivatives of 4-benzylpiperidine have been explored as subtype-selective NMDA receptor antagonists. This class of compounds is of interest for the treatment of Parkinson's disease, as NMDA receptor modulation is believed to play a role in the regulation of extrapyramidal function acs.org. The therapeutic strategy often involves combination therapy with dopamine agonists or precursors like L-DOPA to enhance efficacy acs.org. Research in this area aims to develop agents that can alleviate the motor symptoms of Parkinson's disease and potentially offer neuroprotective benefits acs.org.

Neurotransmitter Uptake Inhibition Studies

The this compound scaffold has been a key component in the design of potent inhibitors of monoamine neurotransmitter transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). The inhibition of these transporters is a primary mechanism of action for many antidepressant and psychostimulant medications.

Studies on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines have demonstrated that modifications to the N-substituent of the piperidine ring can yield ligands with high affinity and selectivity for the dopamine transporter nih.gov. Specifically, certain N-benzylpiperidine analogues have been identified with high affinity for DAT and significant selectivity over both SERT and NET researchgate.net.

The introduction of a hydroxyl group into the piperidine ring of related analogues has been shown to produce compounds with marked differential affinities for the dopamine transporter. For example, the enantiomers of one such derivative displayed a 122-fold difference in potency for inhibiting radiolabeled cocaine analogue binding to the DAT, highlighting the stereospecific nature of this interaction nih.govacs.org. The table below summarizes the binding affinities of selected piperidine derivatives at the dopamine, serotonin, and norepinephrine transporters.

| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |

| Derivative A | 0.46 | >1000 | >1000 |

| Derivative B | 56.7 | >1000 | >1000 |

| Derivative C | 4.05 | >1000 | >1000 |

| Derivative D | 38.0 | >1000 | >1000 |

Sigma Receptor Ligand Research and Neuropharmacological Implications

Derivatives of this compound have been investigated as ligands for sigma (σ) receptors, which are recognized as potential targets for the development of treatments for a variety of central nervous system disorders, including psychosis and neurodegenerative diseases.

Research has shown that chemical modifications of the 4-benzylpiperidine core can lead to potent and selective sigma-1 (σ₁) receptor ligands. For instance, the replacement of a sulfur atom with a carbonyl or hydroxyl group in related structures has yielded novel compounds with high affinity for σ₁ receptors nih.gov. Some of these analogues have demonstrated σ₁ receptor affinities in the nanomolar range with high selectivity over σ₂ receptors nih.govnih.gov.

The neuropharmacological implications of sigma receptor modulation are vast, as these receptors are involved in a wide range of cellular functions. The development of selective σ₁ receptor ligands based on the this compound scaffold could offer new therapeutic avenues for conditions where sigma receptor dysregulation is implicated. The binding affinities of representative compounds for sigma-1 and sigma-2 receptors are presented in the table below.

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) |

| Analog 14a | 0.48 | >1741 |

| Analog 14b | 4.03 | >3020 |

| Analog 14c | 1.36 | >1020 |

| Analog 14e | 2.51 | >2780 |

Histamine (B1213489) H3 Receptor Antagonism Studies

The piperidine scaffold is a common structural motif in the development of histamine H3 receptor antagonists. These antagonists are being investigated for their potential in treating a variety of neurological and psychiatric conditions, including cognitive disorders, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD) wikipedia.orgrndsystems.comdrugbank.com.

Enzyme Inhibition Research

Beta-Secretase 1 (BACE1) Inhibition for Neurodegenerative Diseases

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are a pathological hallmark of Alzheimer's disease. As such, the inhibition of BACE1 is a major therapeutic strategy for the treatment of this neurodegenerative disorder nih.govmdpi.comrsc.org.

Currently, there is no direct evidence in the reviewed literature to suggest that this compound itself is an inhibitor of BACE1. The development of BACE1 inhibitors has largely focused on more complex molecules, often incorporating piperazine (B1678402) sulfonamide or other intricate heterocyclic systems designed to fit into the active site of the enzyme nih.gov. While piperidine structures are present in some BACE1 inhibitors, the specific this compound moiety has not been highlighted as a primary pharmacophore for BACE1 inhibition in the available research.

Tyrosinase Inhibition for Melanin (B1238610) Regulation and Melanoma Research

Derivatives of this compound have been identified as potent inhibitors of tyrosinase, a key enzyme in the synthesis of melanin. nih.govschrodinger.com Tyrosinase catalyzes the hydroxylation of monophenols to o-diphenols, a critical step in melanin production. schrodinger.com Overproduction of melanin can lead to hyperpigmentation disorders, and tyrosinase is also a target in melanoma research. schrodinger.com

In one study, a derivative, 1-(5,6-dimethoxy-1H-indol-3-yl)-3-(4-(4-fluorobenzyl)piperidin-1-yl) propan-1-one, was identified as a mixed-type inhibitor of mushroom tyrosinase with an IC50 value of 7.56 μM. nih.govschrodinger.com This potency was significantly greater than that of the well-known tyrosinase inhibitor, kojic acid. nih.gov Further research into 4-(4-fluorobenzyl)piperazine-based compounds also yielded potent competitive inhibitors of tyrosinase from Agaricus bisporus (AbTYR). youtube.com One such derivative, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, exhibited an IC50 value of 0.18 μM, which was approximately 100-fold more active than kojic acid (IC50 = 17.76 μM). youtube.comresearchgate.net

Kinetic studies are crucial for understanding how these inhibitors interact with the tyrosinase enzyme. The mechanism of inhibition can be categorized as competitive, uncompetitive, non-competitive, or mixed-type. nih.gov Analysis using Lineweaver-Burk plots has revealed varied mechanisms for different this compound analogues.

For instance, several synthesized analogues were found to act as non-competitive inhibitors. nih.govschrodinger.com In contrast, the most active derivative in one study, with an IC50 of 7.56 μM, was identified as a mixed-type inhibitor. nih.govschrodinger.com A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov In another study focusing on a related piperazine scaffold, kinetic analysis confirmed that key ligands acted as competitive inhibitors, meaning they bind to the active site of the enzyme, preventing the substrate from binding. youtube.comresearchgate.net

| Compound Derivative | Target Enzyme | IC50 Value (μM) | Inhibition Type | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|---|---|

| 1-(5,6-dimethoxy-1H-indol-3-yl)-3-(4-(4-fluorobenzyl)piperidin-1-yl) propan-1-one | Mushroom Tyrosinase | 7.56 | Mixed-Type | Kojic Acid | - |

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (Compound 26) | AbTYR | 0.18 | Competitive | Kojic Acid | 17.76 |

| Other this compound Analogues (e.g., 2a-c, 10b) | Mushroom Tyrosinase | - | Non-Competitive | Kojic Acid | - |

Acetylcholinesterase (AChE) Inhibition Studies

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary strategy for the treatment of Alzheimer's disease. rsc.org The benzylpiperidine fragment is a key pharmacophore in established AChE inhibitors like donepezil. clinmedkaz.org Consequently, derivatives of this compound have been explored as potential AChE inhibitors.

Research has shown that N-benzyl pyridinium–curcumin derivatives can be potent AChE inhibitors. nih.gov A derivative featuring a 4-fluorobenzyl group, 1–(4-Fluorobenzyl)-4-((1E,4E)-5–(4-hydroxy-3-methoxyphenyl)-3- oxopenta-1,4-dien-1-yl)pyridin-1-ium bromide, exhibited superior AChE inhibitory activity with a Ki value in the nanomolar range (6–16 nM), comparable to donepezil. nih.gov In another study, a series of 1-benzylpiperidine (B1218667) derivatives were evaluated, and the compound with a fluorine atom at the para position of a 2-phenylacetate moiety emerged as the most potent AChE inhibitor in the series, with an IC50 value of 5.10 ± 0.24 µM. rsc.org However, this was less potent than the reference drug galantamine (IC50 = 1.19 ± 0.046 µM). rsc.org

| Compound Derivative Class | Specific Compound Example | AChE IC50/Ki Value | Reference Compound | Reference IC50/Ki Value |

|---|---|---|---|---|

| N-benzyl pyridinium–curcumin derivatives | Compound 7g | Ki = 6–16 nM | Donepezil | IC50 = 14 ± 0.12 nM |

| 1-Benzylpiperidine derivatives | Compound 19 | IC50 = 5.10 ± 0.24 µM | Galantamine | IC50 = 1.19 ± 0.046 µM |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition in Metabolic Research

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes. Its inhibition prevents the degradation of incretin (B1656795) hormones like glucagon-like peptide 1 (GLP-1), which in turn increases insulin (B600854) secretion and lowers blood glucose levels. The piperidine and piperazine rings are recognized scaffolds in the design of potent DPP-4 inhibitors. schrodinger.comclinmedkaz.org

While direct studies on this compound for DPP-4 inhibition are not extensively detailed in the provided results, research on related structures highlights the importance of this chemical moiety. For example, the design of novel DPP-4 inhibitors has involved replacing a 2-benzyl-piperazine ring system with piperidine and pyrrolidine (B122466) rings. schrodinger.com One such designed compound featuring a piperidine ring demonstrated an IC50 value of 4 ± 0.08 μM in an enzymatic assay. schrodinger.com The development of clinically approved DPP-4 inhibitors like sitagliptin (B1680988) involved the optimization of a piperazine ring structure. nih.gov These findings suggest that the benzylpiperidine scaffold is a viable starting point for developing DPP-4 inhibitors.

Monoamine Oxidase (MAO) Inhibition (Isoform Selectivity for MAO-A and MAO-B)

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurodegenerative disorders like Parkinson's disease. There are two main isoforms, MAO-A and MAO-B. Selective inhibition of MAO-B is a strategy to increase dopamine levels in the brain.

A study of 24 pyridazinobenzylpiperidine derivatives found that most of the compounds showed higher inhibition of MAO-B than MAO-A. One compound, designated S5, which contained a 3-chloro substitution, was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM. This compound also showed the highest selectivity for MAO-B over MAO-A, with a selectivity index (SI) of 19.04. The derivative with a fluorine substituent at the 3-position showed less MAO-B inhibition than the chloro- and methoxy-substituted derivatives. Kinetic studies revealed that the most potent compounds were competitive and reversible inhibitors of MAO-B.

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (SI) for MAO-B | Inhibition Type (MAO-B) |

|---|---|---|---|---|

| S5 (3-Cl) | 3.857 | 0.203 | 19.04 | Competitive, Reversible |

| S16 (2-CN) | - | 0.979 | - | Competitive, Reversible |

| S15 | 3.691 | - | - | - |

MALT1 Proteolytic Activity Inhibition Studies

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a critical role in the activation of NF-κB signaling, making it a therapeutic target for certain B-cell lymphomas and autoimmune diseases. nih.govschrodinger.com Research has led to the discovery of N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1's proteolytic function. nih.gov

Starting from a weak screening hit containing a piperidine scaffold, researchers elaborated a series of compounds with high potency in both biochemical and cellular assays. nih.gov These advanced compounds demonstrated activity in a Jurkat T cell activation assay and in the B-cell lymphoma line OCI-Ly3. nih.gov This indicates that the piperidine core is a suitable scaffold for developing selective MALT1 protease inhibitors.

DNA Gyrase Inhibition in Antimicrobial Contexts

Bacterial DNA gyrase is an essential enzyme that controls the topological state of DNA and is a well-established target for antibiotics. The piperidine scaffold has been investigated for its potential in developing new DNA gyrase inhibitors.

A novel class of mycobacterial DNA gyrase inhibitors, piperidine-4-carboxamides (P4Cs), has been identified. researchgate.net These compounds were shown to inhibit the wild-type M. abscessus DNA gyrase and demonstrated bactericidal and antibiofilm activity. researchgate.net The mechanism involves causing DNA gyrase-mediated DNA damage, similar to fluoroquinolones. researchgate.net This research highlights that the piperidine core can serve as a foundational structure for a new class of antimicrobial agents that target DNA gyrase. researchgate.net

Antiviral Research Focus

Investigations into the antiviral properties of the specific compound this compound are not extensively detailed in publicly available scientific literature. Research in this area has predominantly focused on more complex derivatives of piperidine.

Human Coronavirus Inhibition (SARS-CoV-2, NL63, OC43 Variants)

Specific research on the inhibitory effects of this compound against human coronaviruses, including SARS-CoV-2, NL63, and OC43, is not available in the reviewed literature. The scientific community has explored various piperidine-containing molecules for their potential as broad-spectrum antiviral agents against coronaviruses. For instance, studies on piperidine-4-carboxamide analogs have demonstrated inhibitory activity against NL63, OC43, and SARS-CoV-2 variants gavinpublishers.com. Another class of compounds, 1,4,4-trisubstituted piperidines, has also been shown to block the replication of human coronavirus 229E and SARS-CoV-2 by inhibiting the main protease (Mpro) nih.govnih.govmdpi.com. It is crucial to note that this research does not directly implicate this compound, and its potential activity against these coronaviruses remains uninvestigated.

Antimicrobial and Anticancer Research Potential

Broad-Spectrum Antimicrobial Investigations

There is a lack of specific studies investigating the broad-spectrum antimicrobial (antibacterial and antifungal) activity of this compound. The piperidine nucleus is a common scaffold in the development of antimicrobial agents nih.govukhsa.gov.ukkcl.ac.ukresearchgate.net. For example, certain 2-piperidin-4-yl-benzimidazoles have been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria nih.gov. However, without direct experimental data, the antimicrobial potential of this compound remains speculative.

In Silico and In Vitro Studies for Antineoplastic Applications

Direct in silico or in vitro studies evaluating the anticancer properties of this compound have not been reported in the available literature. The piperidine ring is a key structural feature in a variety of compounds investigated for anticancer activity nih.govnih.gov. Computational (in silico) and laboratory (in vitro) studies are common preliminary steps to identify potential antineoplastic agents nih.govnih.govresearchgate.netrsc.orgmdpi.com. While derivatives such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine have been evaluated for cytotoxicity against various cancer cell lines, this data cannot be extrapolated to this compound researchgate.net.

Other Noteworthy Biological Activities

The primary area of research where the this compound moiety has been explicitly studied is in the development of tyrosinase inhibitors. Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for treating hyperpigmentation disorders and have applications in the cosmetics industry iucc.ac.ilnih.gov.

Research has explored the 4-(4-fluorobenzyl)piperidine fragment as a core component in the design of novel tyrosinase inhibitors iucc.ac.ilnih.gov. In one study, a series of analogues were synthesized based on a lead compound, 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one. Modifications, including the introduction of the 4-fluorobenzyl group, led to the development of compounds with significant inhibitory activity against mushroom tyrosinase, with some derivatives showing greater potency than the reference inhibitor, kojic acid iucc.ac.ilnih.gov.

Kinetic studies revealed that these new inhibitors can act through different mechanisms. For example, analysis using Lineweaver-Burk plots showed that while some analogues were non-competitive inhibitors, the most active derivative, which incorporated a modified 4-(4-fluorobenzyl)piperidine structure, acted as a mixed-type inhibitor nih.gov.

| Compound/Fragment | Biological Target | Research Focus | Findings |

|---|---|---|---|

| 4-(4-Fluorobenzyl)piperidine fragment | Tyrosinase | Development of new tyrosinase inhibitors for anti-melanogenic applications. iucc.ac.ilnih.govresearchgate.net | Incorporation into more complex molecules led to potent mixed-type and non-competitive inhibitors of mushroom tyrosinase, exceeding the activity of kojic acid. iucc.ac.ilnih.gov |

Antinociceptive Research

The potential for piperidine derivatives to exhibit antinociceptive (pain-relieving) effects is well-documented. For instance, a series of 4,4-disubstituted piperidines have been synthesized and evaluated for their analgesic activity, with several analogues demonstrating potency comparable to morphine in preclinical models such as the mouse writhing and tail-flick tests. semanticscholar.org The mechanism of action for some of these derivatives is suggested to involve interaction with opioid receptors. nih.gov

Furthermore, research into other piperidine-containing molecules has explored their potential as N-type calcium channel blockers, which are implicated in pain pathways. nih.gov Some of these compounds have shown promising antinociceptive and antiallodynic activity in models of tonic and neuropathic pain. However, specific studies focusing on this compound and its direct effects on nociceptive pathways have not been identified. Consequently, there is no available data to populate a table on its antinociceptive activity or to elucidate its specific biological targets in this context.

Antioxidant Activity Investigations

Similarly, the antioxidant potential of various piperidine-containing compounds has been a subject of scientific inquiry. Antioxidants are crucial in combating oxidative stress, a phenomenon linked to numerous chronic diseases. The evaluation of antioxidant activity is often conducted using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and FRAP (ferric reducing antioxidant power) assay. pjps.pktubitak.gov.tr

While numerous studies have reported the antioxidant properties of various piperidine derivatives, a direct investigation into the antioxidant capacity of this compound is not apparent in the reviewed literature. Without specific experimental data from these standard assays, it is not possible to construct a data table detailing its antioxidant activity, such as IC50 values or percentage of radical scavenging.

Mechanism of Action Studies

Molecular Interaction Profiling with Biological Targets

While a comprehensive screening of 4-(4'-Fluorobenzyl)piperidine against a wide array of biological targets is not extensively documented in publicly available literature, studies on its derivatives and structurally related compounds provide valuable insights into its potential molecular interactions. The core 4-benzylpiperidine (B145979) structure is known to interact with several key protein families.

For instance, the unsubstituted parent compound, 4-benzylpiperidine, has been identified as a monoamine releasing agent. It displays a significant selectivity for releasing dopamine (B1211576) and norepinephrine (B1679862) over serotonin (B10506) frontiersin.org. Specifically, it is most potent as a releaser of norepinephrine frontiersin.org. Furthermore, 4-benzylpiperidine also acts as a weak inhibitor of monoamine oxidase (MAO) A and B frontiersin.org.

Derivatives of this compound have been investigated for their affinity towards sigma receptors. These receptors are membrane-bound proteins that bind to a variety of psychotropic drugs. Substituted 1-aralkyl-4-benzylpiperidine derivatives have shown high affinity for both σ1 and σ2 receptor subtypes, with dissociation constants (Kᵢ) in the nanomolar range.

| Compound/Derivative | Target | Affinity (Kᵢ) |

| Substituted 1-aralkyl-4-benzylpiperidines | σ1 Receptor | Nanomolar range |

| Substituted 1-aralkyl-4-benzylpiperidines | σ2 Receptor | Nanomolar range |

Note: This table is based on data for derivatives of 4-benzylpiperidine and not the specific compound this compound.

Elucidation of Enzyme Inhibition Pathways and Binding Modes

The this compound scaffold has been a key feature in the design of various enzyme inhibitors, most notably tyrosinase inhibitors. Tyrosinase is a crucial enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.

Several studies have explored derivatives of this compound and the closely related 4-(4-fluorobenzyl)piperazine as tyrosinase inhibitors. Kinetic studies have revealed that these compounds can exhibit different modes of enzyme inhibition, including competitive, non-competitive, and mixed-type inhibition clinmedkaz.org.

For example, a study on 4-(4-fluorobenzyl)piperazine-based compounds found a competitive inhibitor with an IC₅₀ value of 0.18 μM against mushroom tyrosinase, which was significantly more potent than the reference compound kojic acid (IC₅₀ = 17.76 μM) nih.govnih.gov. Molecular docking studies of these competitive inhibitors suggest that the 4-fluorobenzyl moiety plays a crucial role in binding to the enzyme's active site. It is proposed that this group projects towards the two copper ions in the catalytic site, engaging in π-stacking interactions with histidine residues and hydrophobic contacts with other amino acids like valine and alanine (B10760859) nih.gov.

Another study focusing on derivatives of 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one, which contains the 4-benzylpiperidine core, identified compounds that act as non-competitive and mixed-type inhibitors of tyrosinase clinmedkaz.org. The most active of these, a mixed-type inhibitor, had an IC₅₀ of 7.56 μM clinmedkaz.org.

| Compound Class | Enzyme | Inhibition Type | IC₅₀ (μM) |

| 4-(4-Fluorobenzyl)piperazine derivative | Tyrosinase (mushroom) | Competitive | 0.18 nih.govnih.gov |

| 3-(4-Benzylpiperidin-1-yl) derivative | Tyrosinase (mushroom) | Non-competitive/Mixed-type | 7.56 (most active) clinmedkaz.org |

Receptor Binding Dynamics and Functional Modulation

The interaction of this compound and its analogs with various receptors is a key aspect of their mechanism of action. As mentioned, derivatives of 4-benzylpiperidine have shown high affinity for sigma receptors. The nature of the substituent on the piperidine (B6355638) nitrogen can significantly influence this binding affinity.

The parent compound, 4-benzylpiperidine, functions as a monoamine releasing agent, indicating an interaction with monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT). It demonstrates a preference for promoting the release of dopamine and norepinephrine over serotonin frontiersin.org. The EC₅₀ values for the release of these neurotransmitters are 109 nM for dopamine (DA), 41.4 nM for norepinephrine (NE), and 5,246 nM for serotonin (5-HT) frontiersin.org.

| Compound | Action | Target | EC₅₀ (nM) |

| 4-Benzylpiperidine | Monoamine Release | Dopamine Transporter (DAT) | 109 frontiersin.org |

| 4-Benzylpiperidine | Monoamine Release | Norepinephrine Transporter (NET) | 41.4 frontiersin.org |

| 4-Benzylpiperidine | Monoamine Release | Serotonin Transporter (SERT) | 5,246 frontiersin.org |

Studies on more complex N-substituted benzyl (B1604629) piperidines have explored their binding affinities for DAT, SERT, and NET. These studies have shown that substituents on the N-benzyl ring can modulate the affinity and selectivity for these transporters, with some compounds exhibiting low nanomolar affinity for DAT nih.gov.

Structural Determinants for Specificity and Efficacy at the Molecular Level

The specific structural features of this compound and its derivatives are critical in determining their interaction with biological targets and, consequently, their specificity and efficacy.

For Enzyme Inhibition (Tyrosinase):

4-Fluorobenzyl Moiety: Molecular docking studies consistently highlight the importance of the 4-fluorobenzyl group for the inhibition of tyrosinase. This group appears to be a key pharmacophoric feature, fitting into a hydrophobic pocket within the enzyme's active site and interacting with key residues nih.gov. The fluorine atom can potentially enhance binding affinity and modulate electronic properties.

For Receptor Binding (Sigma Receptors and Monoamine Transporters):

Piperidine Ring: The piperidine ring serves as a central scaffold and its nitrogen atom is a key basic center that can be protonated at physiological pH, enabling ionic interactions with acidic residues in the binding pockets of receptors and transporters.

N-Substituent: In the case of sigma receptor ligands and monoamine transporter inhibitors, the nature of the substituent on the piperidine nitrogen is a major determinant of affinity and selectivity. For instance, in a series of N-benzyl piperidines, substituents on the benzyl ring significantly influenced their affinity for DAT, SERT, and NET nih.gov.

Structure Activity Relationship Sar Investigations

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, membrane permeability, and target potency. researchgate.net Its unique characteristics, including a small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, allow it to significantly alter a molecule's electronic properties with minimal steric impact. researchgate.netresearchgate.net

The 4-fluorobenzyl group exerts significant electronic and steric influences that are key determinants of a molecule's biological activity.

Electronic Effects: The high electronegativity of the fluorine atom makes the C-F bond highly polarized, which in turn modifies the electronic structure of the entire molecule. researchgate.net This powerful electron-withdrawing nature can modulate the pKa (a measure of basicity) of nearby functional groups, particularly the basic nitrogen atom within the piperidine (B6355638) ring. scientificupdate.comresearchgate.net The modulation of basicity is a critical factor, as it can influence a compound's solubility, permeability, and binding interactions with target proteins, including disrupting interactions with channels like the hERG potassium ion channel, which is often associated with cardiovascular toxicity. scientificupdate.com The modification of electron densities in the aromatic ring can also affect how the moiety interacts with biological targets through non-covalent interactions. researchgate.net

Steric Effects: One of the key advantages of using fluorine as a substituent is its relatively small size, which is comparable to a hydrogen atom. researchgate.net This means that replacing a hydrogen atom with fluorine on the benzyl (B1604629) ring introduces minimal steric hindrance, often preserving the molecule's ability to fit into a receptor's binding site. researchgate.net While the C-F bond is longer than a C-H bond, this substitution can subtly alter the molecule's conformation and shape, which can be strategically exploited to improve binding affinity and selectivity. researchgate.net

Role of the Piperidine Ring and its Substitutions in Bioactivity

The piperidine ring is not merely a passive linker but an active contributor to the molecule's pharmacodynamic and pharmacokinetic properties. nih.govijnrd.org As a saturated heterocycle, it provides a three-dimensional scaffold that can be substituted to orient functional groups in precise spatial arrangements for optimal target interaction.

The piperidine ring typically adopts a low-energy chair conformation. Substituents on the ring can exist in either an axial or equatorial position, and the equilibrium between these two conformations is a critical factor in determining the molecule's bioactive shape. The conformational preferences of the ring can be influenced by several factors, including steric repulsion, charge-dipole interactions, and hyperconjugation. nih.govresearchgate.net

Fluorine substitution on the piperidine ring itself has been shown to significantly alter its conformational behavior. d-nb.info For instance, in protonated 3-fluoropiperidinium cations, the axial orientation of fluorine is often favored due to strong, stabilizing charge-dipole interactions between the C-F dipole and the positively charged nitrogen (N⁺-H). scientificupdate.comnih.gov This preference can be influenced by solvent polarity, with more polar solvents sometimes favoring the conformer with a larger molecular dipole moment. nih.govd-nb.info Molecular mechanics calculations have been used to quantitatively predict the conformer energies of both free base and protonated piperidines, demonstrating that electrostatic interactions are a primary cause of conformational changes upon protonation. nih.gov

| Compound | Substituent (R) | Condition | ΔGa-e (kcal/mol) | Favored Conformer |

|---|---|---|---|---|

| 4-Fluoropiperidinium Salt | F | Gas Phase | +3.0 | Equatorial |

| 4-Fluoropiperidinium Salt | F | Aqueous Solution | +1.0 | Equatorial |

| Protonated 3-Fluoropiperidine | 3-F | Solution | -0.8 to -1.5 | Axial |

| 4-Hydroxypiperidinium Salt | OH | Solution | -0.1 | Axial |

| 4-Bromopiperidinium Salt | Br | Solution | -0.1 | Axial |

| 4-Methylpiperidine | Me | Solution | +1.7 | Equatorial |

Data adapted from computational and experimental studies on substituted piperidines. d-nb.infonih.gov

Design and Evaluation of Hybrid Scaffolds for Enhanced Specificity

To improve therapeutic efficacy and reduce off-target effects, medicinal chemists often design hybrid molecules that combine two or more pharmacophores into a single compound. This strategy aims to create agents that can interact with multiple targets or improve binding affinity and selectivity for a single target.

Benzothiazole (B30560): The benzothiazole scaffold is present in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govmdpi.com Hybrid molecules incorporating both piperidine and benzothiazole moieties have been synthesized and evaluated as potential therapeutic agents. For example, research has shown that connecting a benzothiazole-phenyl group to an amide-piperidine scaffold can yield potent dual inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). nih.gov The design of such hybrid structures allows for the exploration of new binding interactions and can lead to compounds with enhanced potency and a desired multi-target profile. nih.gov

Indole (B1671886): The indole scaffold is another "privileged structure" in medicinal chemistry, forming the core of many natural products and synthetic drugs. ijrpr.commdpi.com Its versatile structure can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov Hybrid molecules that link an indole moiety to a piperidine ring have been investigated for numerous therapeutic applications, including as anticancer agents. mdpi.com The combination of the rigid, aromatic indole system with the flexible, three-dimensional piperidine ring allows for the creation of diverse chemical libraries to target a wide array of biological receptors and enzymes. semanticscholar.org For instance, indole-thiazolidinedione-triazole hybrids have demonstrated potent anticancer activity, showcasing the potential of such multi-scaffold designs. mdpi.com

Stereochemical Considerations in Activity Profiles for Chiral Analogs

The introduction of chirality into derivatives of 4-(4'-Fluorobenzyl)piperidine is a critical consideration in medicinal chemistry, as stereoisomers of a compound can exhibit significantly different pharmacological activities, potencies, and specificities. Biological systems, such as receptors and enzymes, are inherently chiral, leading to stereoselective interactions with drug molecules. Consequently, the spatial arrangement of atoms in chiral analogs of this compound can dictate their efficacy and mechanism of action.

Research into the structure-activity relationships (SAR) of these analogs often involves the deliberate introduction of one or more stereocenters to explore the three-dimensional requirements for optimal target binding. The resulting enantiomers or diastereomers are then evaluated to determine if the biological activity resides preferentially in one isomer. This stereoselectivity is a key factor in drug design, aiming to maximize therapeutic effects while minimizing potential off-target interactions that might be associated with a less active or inactive stereoisomer.

A specific example illustrating the importance of stereochemistry is found in a series of 4-benzyl piperidine alkylsulfoxide heterocycles designed as selective antagonists for N-methyl-D-aspartate (NMDA) receptor subtypes. google.com Within this series, an analog was developed that incorporates the 4-(4-fluorobenzyl)piperidine scaffold connected to a benzooxazolone moiety via an ethanesulfinyl linker. The sulfur atom in the sulfoxide (B87167) group is a stereocenter, meaning the molecule exists as two distinct enantiomers.

In the development of these compounds for potential use in treating neurological disorders, such as Parkinson's Disease, a clear preference for one stereoisomer was identified. google.com Specifically, the dextrorotatory enantiomer, (+)-6-{2-[4-(4-Fluorobenzyl)piperidin-1-yl]ethanesulfinyl}-3H-benzooxazol-2-one, was highlighted as a "particularly preferred enantiomer." google.com This preference indicates that the specific three-dimensional arrangement of the (+)-isomer is more favorable for binding to and antagonizing the target NMDA receptor subtype compared to its levorotatory counterpart. While detailed quantitative data comparing the two enantiomers is not provided, the explicit identification of one as preferred underscores the critical role of stereochemistry in the activity profile of this class of chiral analogs.

The table below summarizes the stereochemical preference for this chiral analog of this compound.

| Compound Name | Stereoisomer | Biological Activity Profile |

| 6-{2-[4-(4-Fluorobenzyl)piperidin-1-yl]ethanesulfinyl}-3H-benzooxazol-2-one | (+)-enantiomer | Identified as the particularly preferred stereoisomer for selective NMDA receptor antagonism. google.com |

| 6-{2-[4-(4-Fluorobenzyl)piperidin-1-yl]ethanesulfinyl}-3H-benzooxazol-2-one | (-)-enantiomer | Not specified as the preferred isomer, suggesting lower or different activity. |

Metabolism and Biotransformation Research

Identification of Primary Metabolic Pathways

The metabolism of compounds containing a piperidine (B6355638) moiety is often extensive, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov For 4-(4'-Fluorobenzyl)piperidine, the primary metabolic routes are predicted to involve modifications of both the piperidine ring and the N-benzyl substituent. Alicyclic amines, such as piperidines, can undergo several metabolic reactions including ring α-oxidation, N-oxidation, and N-dealkylation of side chains. nih.gov

N-dealkylation is a common and significant metabolic pathway for many 4-aminopiperidine-based therapeutic agents, with CYP3A4 being a major catalyzing isoform. nih.gov This process involves the removal of the 4-fluorobenzyl group from the piperidine nitrogen. This initial step results in the formation of two primary metabolites: 4-fluorophenylacetic acid (following oxidation of the corresponding aldehyde) and piperidine.

Following the initial N-dealkylation, the liberated piperidine ring can undergo further biotransformation. One key pathway is N-oxidation, which can lead to the formation of metabolites such as N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov Additionally, the piperidine ring itself is susceptible to CYP-mediated oxidation, which can introduce hydroxyl groups at various positions on the ring, leading to a variety of mono- and multi-oxidized metabolites. frontiersin.org Oxidative deamination is another potential metabolic route. frontiersin.org

Table 1: Potential Metabolites of this compound

| Metabolic Pathway | Precursor | Potential Metabolite | Enzymes Involved (Predicted) |

|---|---|---|---|

| N-Dealkylation | This compound | Piperidine and 4-Fluorobenzaldehyde | CYP3A4, CYP2D6 |

| Aldehyde Oxidation | 4-Fluorobenzaldehyde | 4-Fluorobenzoic Acid | Aldehyde Dehydrogenase (ALDH) |

| Piperidine N-Oxidation | Piperidine | N-Hydroxypiperidine | Cytochrome P450 |

| Piperidine Ring Oxidation | Piperidine | Hydroxylated Piperidines (e.g., 4-Hydroxypiperidine) | Cytochrome P450 |

In Silico Prediction of Pharmacokinetic Properties of Derivatives

Computational, or in silico, methods are increasingly vital in the early stages of drug discovery for predicting the pharmacokinetic properties of new chemical entities. nih.govnih.gov These predictive models help to prioritize compounds with favorable characteristics, such as good absorption and distribution, thereby saving time and resources. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. mdpi.com In the context of metabolism, docking derivatives of this compound into the active site of CYP enzymes like CYP3A4 can provide insights into their metabolic fate. nih.gov The active site of CYP3A4 is known to be large and flexible, capable of accommodating a wide range of substrates. mdpi.com

Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and amino acid residues in the enzyme's active site. nih.govmdpi.com For instance, research on similar 4-aminopiperidine drugs suggests that residues like Serine 119 in CYP3A4 may act as a crucial hydrogen-bonding partner. nih.gov The orientation of the derivative within the active site, particularly the proximity of its carbon-hydrogen bonds to the catalytic heme iron center, can help predict which parts of the molecule are most likely to be oxidized. nih.gov The recognition of benzylpyridines in the active site of CYP enzymes is often based on hydrophobicity, size, and shape. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a correlation between the chemical structure of a series of compounds and their biological activity or a specific property, such as bioavailability. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors—numerical values that quantify aspects of a molecule's structure—to the property of interest. mdpi.com

For predicting the bioavailability of this compound derivatives, a QSAR model would be built using a set of related compounds with known bioavailability data. Key molecular descriptors often include measures of lipophilicity (e.g., LogP), molecular size and shape, and hydrogen bonding capacity (number of hydrogen bond donors and acceptors). mdpi.com The resulting model can then be used to predict the bioavailability of new, unsynthesized derivatives, guiding the design of compounds with improved pharmacokinetic profiles. nih.gov

Table 2: Common Molecular Descriptors in QSAR for Bioavailability

| Descriptor Class | Example Descriptor | Influence on Bioavailability/Permeability |

|---|---|---|

| Lipophilicity | LogP or LogD | Generally, higher lipophilicity increases passive diffusion across membranes, but excessive lipophilicity can lead to poor solubility and high metabolic clearance. |

| Molecular Size | Molecular Weight (MW) | Larger molecules often have lower permeability. |

| Hydrogen Bonding | Number of H-bond donors and acceptors | A higher number of hydrogen bonds can decrease membrane permeability by increasing polarity. mdpi.com |

| Polarity | Topological Polar Surface Area (TPSA) | Higher TPSA is generally correlated with lower membrane permeability. |

| Flexibility | Number of Rotatable Bonds | Increased flexibility can negatively impact permeability due to the entropic cost of adopting a specific conformation for membrane crossing. |

The ability of a compound to cross the blood-brain barrier (BBB) is a critical pharmacokinetic parameter for neurologically active agents. nih.gov The BBB is a highly selective barrier that protects the brain, and predicting a molecule's ability to permeate it is a significant challenge in drug design. researchgate.net Molecular dynamics (MD) simulations offer a powerful, atomistic-level view of the permeation process. mdpi.com

MD simulations can model the journey of a drug molecule, such as a derivative of this compound, through a lipid bilayer that serves as a simplified mimic of the BBB. nih.gov By calculating the potential of mean force (PMF), or free energy profile, these simulations can identify the energy barriers the molecule must overcome to cross the membrane. nih.gov This data, combined with the molecule's diffusion coefficient, can be used in the inhomogeneous solubility-diffusion model (ISDM) to calculate an effective permeability coefficient (Peff). mdpi.com These computationally derived values show a strong correlation with experimentally determined measures like logBB (the ratio of the drug concentration in the brain to that in the blood). nih.gov

Analytical Approaches for Metabolite Identification in Biological Matrices

The definitive identification of metabolites in complex biological samples like plasma, urine, or liver microsome incubates requires sophisticated analytical techniques. researchgate.net The primary challenge lies in detecting and structurally characterizing low-concentration metabolites within a complex biological matrix. researchgate.net

The most powerful and widely used tool for this purpose is liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS). researchgate.net This technique first separates the components of a sample chromatographically (LC). The separated components are then ionized and analyzed by a mass spectrometer (MS), which measures their mass-to-charge ratio with high accuracy. This allows for the determination of the elemental composition of the parent drug and its metabolites. researchgate.net Tandem mass spectrometry (MS/MS) involves fragmenting the initial ions and analyzing the resulting fragment ions, providing structural information that is crucial for elucidating the exact site of metabolic modification. researchgate.net

In addition to LC-MS, other techniques can be employed. Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information without the need for fragmentation, making it invaluable for identifying novel or unexpected metabolites. nih.gov Sample preparation is also a critical step, often involving solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances from the biological matrix and concentrate the analytes of interest. uva.es

Table 3: Comparison of Analytical Techniques for Metabolite Identification

| Technique | Primary Use | Advantages | Limitations |

|---|---|---|---|

| LC-HRMS/MS | Detection, quantification, and structural elucidation of metabolites. | High sensitivity and selectivity; provides molecular weight and structural (fragmentation) data. researchgate.net | Destructive technique; distinguishing isomers can be challenging. |

| NMR Spectroscopy | Unambiguous structure determination of unknown metabolites. | Non-destructive; provides detailed structural connectivity. nih.gov | Relatively low sensitivity, requiring larger sample amounts or metabolite isolation. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and thermally stable metabolites. | Excellent chromatographic separation for volatile compounds. | Often requires chemical derivatization for non-volatile compounds. uva.es |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-fluorophenylacetic acid |

| Piperidine |

| N-hydroxypiperidine |

| 2,3,4,5-tetrahydropyridine-1-oxide |

| 4-Fluorobenzaldehyde |

| 4-Fluorobenzoic Acid |

| 4-Hydroxypiperidine |

Preclinical and Translational Research Studies

In Vitro Pharmacological Characterization

The in vitro assessment of compounds derived from the 4-(4'-Fluorobenzyl)piperidine scaffold has unveiled a range of biological activities, from enzyme inhibition to receptor modulation. These studies are crucial for determining the mechanism of action and potential therapeutic applications.

The this compound fragment has been identified as a key component in the development of potent enzyme inhibitors. Research has particularly focused on its role in inhibiting tyrosinase and cholinesterases, enzymes implicated in skin pigmentation disorders and neurodegenerative diseases, respectively.

One area of investigation has been the development of tyrosinase inhibitors, as tyrosinase is a key enzyme in melanin (B1238610) production. nih.gov A series of analogues incorporating the this compound moiety were synthesized and evaluated. Kinetic analyses, using Lineweaver-Burk plots, revealed that these derivatives act as non-competitive or mixed-type inhibitors of mushroom tyrosinase. nih.gov For instance, the most active compound from one study, a mixed-type inhibitor, demonstrated a half-maximal inhibitory concentration (IC₅₀) significantly lower than the reference inhibitor, kojic acid. nih.gov

Furthermore, the N-benzylpiperidine structure, which includes the 4-fluorobenzyl variant, has been rationally designed to act as a dual inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease. nih.gov In vitro enzymatic assays confirmed that derivatives from this class are potent inhibitors of both enzymes. nih.gov Kinetic studies of similar benzylpiperidine-linked compounds revealed a competitive mode of inhibition for these cholinesterases.

| Compound Derivative Class | Target Enzyme | Inhibition (IC₅₀) | Kinetic Profile |

| Indole-based this compound analogue | Mushroom Tyrosinase | 7.56 µM | Mixed-type inhibitor |

| N-benzyl-piperidine analogue (4a) | Acetylcholinesterase (AChE) | 2.08 µM | Not Specified |

| N-benzyl-piperidine analogue (4a) | Butyrylcholinesterase (BuChE) | 7.41 µM | Not Specified |

| Benzimidazolinone-linked benzylpiperidine (15b) | Acetylcholinesterase (AChE) | 0.39 µM | Competitive inhibitor |

| Benzimidazolinone-linked benzylpiperidine (15j) | Butyrylcholinesterase (BuChE) | 0.16 µM | Competitive inhibitor |

This table presents a selection of findings on enzyme inhibition by derivatives containing the this compound or a general benzylpiperidine scaffold.

The this compound scaffold is a key structural element in ligands designed to target a variety of receptors, many of which are implicated in neurological and psychiatric disorders. Binding assays are used to determine the affinity (expressed as Kᵢ, the inhibition constant) of these compounds for their molecular targets.

Derivatives have been developed as potent antagonists for the Dopamine (B1211576) D4 receptor, with some compounds showing exceptional binding affinity and high selectivity over other dopamine receptor subtypes. nih.gov For example, structure-activity relationship studies on 4,4-difluoropiperidine ether-based compounds, a related scaffold, led to the identification of a ligand with a Kᵢ value of 0.3 nM for the D4 receptor and over 2000-fold selectivity against D1, D2, D3, and D5 receptors. nih.gov The piperidine (B6355638) core is also a primary recognition element in compounds targeting Dopamine D2 and Serotonin (B10506) 5-HT₂ₐ receptors, which are crucial for the action of antipsychotic drugs.

In the context of neurodegenerative diseases, the this compound structure is recognized as a potential inhibitor of Beta-secretase 1 (BACE1), the enzyme that initiates the production of amyloid-beta peptides in Alzheimer's disease. It is also considered a valuable scaffold for developing antagonists of the GluN2B-containing N-methyl-D-aspartate (NMDA) receptor, which has neuroprotective potential.

| Compound Derivative Class | Target Receptor | Binding Affinity (Kᵢ) |

| 4,4-difluoropiperidine ether analogue (14a) | Dopamine D4 | 0.3 nM |

| Pyrazolo[1,5-a]pyridine-piperidine analogue (57) | Serotonin 5-HT₂ₐ | 0.64 nM |

| Not Specified | Beta-secretase 1 (BACE1) | Data Not Available |

This table summarizes the binding affinities of representative piperidine derivatives for various CNS receptors.

To move beyond simple binding or enzyme inhibition, cell-based assays are employed to understand how these compounds affect cellular functions. For derivatives of this compound, these assays have primarily focused on neuroprotection and melanin modulation.

In cellular models relevant to neurodegenerative diseases, benzylpiperidine derivatives have demonstrated significant neuroprotective effects. Certain compounds were shown to protect PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, from oxidative damage induced by hydrogen peroxide (H₂O₂). This suggests that these molecules possess antioxidant properties that could be beneficial in conditions involving oxidative stress.

While not a piperidine, a closely related [4-(4-fluorobenzyl)piperazin-1-yl]-based tyrosinase inhibitor was tested in a B16F10 melanoma cell model. The compound was found to have an antimelanogenic effect, reducing melanin production in a dose-dependent manner without being cytotoxic, thus confirming the functional cellular outcome of tyrosinase inhibition. nih.gov

A critical step in preclinical research is to assess the potential toxicity of a compound and its selectivity for the intended target over other cells, such as healthy host cells. Derivatives of the this compound scaffold have undergone such screening.

For instance, certain benzylpiperidine-linked compounds developed as cholinesterase inhibitors were evaluated for hepatotoxicity and found to be less toxic than tacrine, an older Alzheimer's drug. In another study, a piperazine-based derivative containing the 4-fluorobenzyl moiety was shown to exert its antimelanogenic effect on B16F10 melanoma cells in the absence of cytotoxicity. nih.gov

A broader screening of a related series of 1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives was conducted across a panel of human cancer cell lines. These compounds showed significant cell growth inhibitory activity, with GI₅₀ (concentration for 50% growth inhibition) values extending into the micromolar and sub-micromolar ranges against liver, breast, colon, gastric, and endometrial cancer cell lines. mdpi.com

| Compound Derivative Class | Cell Line | Assay Type | Result |

| Benzimidazolinone-linked benzylpiperidines | Not specified (in vivo) | Hepatotoxicity | Lower toxicity than tacrine |

| [4-(4-fluorobenzyl)piperazin-1-yl] analogue | B16F10 Melanoma | Cytotoxicity | No cytotoxicity observed at effective concentrations |

| 1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver Cancer) | Growth Inhibition (GI₅₀) | 1.91 µM |